molecular formula C9H7N3O B1597600 1-phenyl-1H-1,2,3-triazole-4-carbaldehyde CAS No. 34296-51-0

1-phenyl-1H-1,2,3-triazole-4-carbaldehyde

Cat. No. B1597600
CAS RN: 34296-51-0
M. Wt: 173.17 g/mol
InChI Key: AQBWYVZHTYJMES-UHFFFAOYSA-N
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Description

1-Phenyl-1H-1,2,3-triazole-4-carbaldehyde (PTCA) is an important synthetic intermediate in organic synthesis. It is a versatile building block for the synthesis of a wide range of compounds, including heterocycles, polymers, and bioactive molecules. PTCA is a member of the triazole family, which is a group of heterocyclic compounds that are commonly used in pharmaceuticals, agrochemicals, and other industrial applications. PTCA is a colorless to yellowish liquid with a boiling point of 230-232°C, a melting point of -74°C, and a density of 1.20 g/cm3.

Scientific Research Applications

Crystal Structure Analysis

  • Gonzaga et al. (2016) reported the crystal structures of derivatives of 1-phenyl-1H-1,2,3-triazole-4-carbaldehyde, noting significant α-glycosidase inhibition activity for one of the compounds, which suggests potential biomedical applications (Gonzaga et al., 2016).

Antimicrobial Activity

  • Swamy et al. (2019) synthesized novel derivatives of 1-phenyl-1H-1,2,3-triazole-4-carbaldehyde and tested them against bacterial and fungal organisms, finding moderate to good antimicrobial activity (Swamy et al., 2019).
  • Another study by Bhat et al. (2016) synthesized 1,2,3-triazolyl pyrazole derivatives and screened them for antimicrobial activities, finding a broad spectrum of effectiveness (Bhat et al., 2016).

Molecular Rearrangements

  • L'abbé et al. (1990) described the molecular rearrangements of 1-phenyl-1H-1,2,3-triazole-4-carbaldehyde under certain conditions, highlighting the compound's chemical versatility and potential for synthetic applications (L'abbé et al., 1990).

X-ray Photoelectron Spectroscopy (XPS)

  • Wang et al. (1997) studied aroylhydrazones containing the triazole ring, including 1-phenyl-1H-1,2,3-triazole-4-carbaldehyde, using XPS. This study is significant for understanding the electronic properties and coordination bonds in these compounds (Wang et al., 1997).

Synthesis of Novel Derivatives

  • Rao et al. (2017) explored the synthesis of 1,2,3-triazole functionalized isoxazolidine derivatives from 1-phenyl-1,2,3-triazole-4-carbaldehyde, demonstrating the compound's utility in creating new chemical entities (Rao et al., 2017).

Tuberculosis Inhibitory Activity

  • Costa et al. (2006) synthesized N-substituted-phenyl-1,2,3-triazole derivatives from 1-phenyl-1H-1,2,3-triazole-4-carbaldehyde and found some of these compounds effective against Mycobacterium tuberculosis, indicating potential therapeutic applications (Costa et al., 2006).

Fluorescence Probe Development

  • Chu et al. (2019) designed a fluorescence probe using a derivative of 1-phenyl-1H-1,2,3-triazole-4-carbaldehyde for detecting homocysteine, showing its application in biological systems (Chu et al., 2019).

properties

IUPAC Name

1-phenyltriazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O/c13-7-8-6-12(11-10-8)9-4-2-1-3-5-9/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQBWYVZHTYJMES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=C(N=N2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40363146
Record name 1-phenyl-1H-1,2,3-triazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40363146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-phenyl-1H-1,2,3-triazole-4-carbaldehyde

CAS RN

34296-51-0
Record name 1-phenyl-1H-1,2,3-triazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40363146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-phenyl-1H-1,2,3-triazole-4-carbaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of (1-phenyl-1H-1,2,3-triazol-4-yl)methanol, 7, (1.03 g, 5.87 mmol) in CH2Cl2 (50 mL) was added MnO2 (2.05 g, 23.5 mmol). The reaction mixture was stirred for 3 days at room temperature. The reaction mixture was then filtered through Celite® and the resulting filtrate was concentrated in vacuo. The crude material was purified by silica gel chromatography (0-5% methanol/dichloromethane) yielding 0.83 g (82%) of 9: 1H NMR (400 MHz, CDCl3) δ 10.22 (s, 1H), 8.51 (s, 1H), 7.53, (d, J=9.6 Hz, 2H), 7.58-7.49, (m, 3H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
2.05 g
Type
catalyst
Reaction Step One
Name
Yield
82%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
31
Citations
D Gonzaga, MR Senger, FDC Da Silva… - European Journal of …, 2014 - Elsevier
Due to aging and increasingly overweight in human population, the incidence of non-insulin dependent diabetes mellitus (NIDDM or Type 2 DM) is increasing considerably. Therefore, …
Number of citations: 67 www.sciencedirect.com
MK Swamy, M Swapna, T Sandeep… - Russian Journal of …, 2019 - Springer
A series of novel (E)-2-[(1-phenyl-1H-1,2,3-triazol-4-yl)methylene]-2,3-dihydro-1H-inden-1-one derivatives has been synthesized by condensation of 1-phenyl-1H-1,2,3-triazole-4-…
Number of citations: 4 link.springer.com
YQ Jiang, SH Jia, XY Li, YM Sun, W Li… - Journal of the …, 2017 - Wiley Online Library
For finding novel bioactive compounds with significant antifungal activities, 17 novel benzoxazole derivatives containing a 1,2,3‐triazole moiety were synthesized by the copper(II) …
Number of citations: 6 onlinelibrary.wiley.com
T HIGASHINO, H KOKUBO, A GOTO… - Chemical and …, 1984 - jstage.jst.go.jp
Under the Reissert reaction conditions, quinazoline (1a) afforded 2'-formylbenzanilide (2a), o-aminobenzaldehyde (3a), and N-formylbenzamide (4). Similarly, 4-methyl-(1b) and 4-…
Number of citations: 12 www.jstage.jst.go.jp
JT Fletcher, MD Hanson… - Beilstein Journal of …, 2018 - beilstein-journals.org
The 1-substituted-4-imino-1, 2, 3-triazole motif is an established component of coordination compounds and bioactive molecules, but depending on the substituent identity, it can be …
Number of citations: 4 www.beilstein-journals.org
E Praveenkumar, N Gurrapu, PK Kolluri… - Bioorganic …, 2021 - Elsevier
CDK4 & CDK6 are essential regulators of initial cell cycle phases and are always considered an exciting choice for anti-cancer therapy. In the present study, we presented the structure-…
Number of citations: 6 www.sciencedirect.com
N Boechat, VF Ferreira, SB Ferreira… - Journal of Medicinal …, 2011 - ACS Publications
The purpose of this study was to prepare various 4-substituted N-phenyl-1,2,3-triazole derivatives using click chemistry. The derivatives were screened in vitro for antimicrobial activity …
Number of citations: 295 pubs.acs.org
L Racané, V Rep, S Kraljević Pavelić… - Journal of Enzyme …, 2021 - Taylor & Francis
A series of 6-amidinobenzothiazoles, linked via phenoxymethylene or directly to the 1,2,3-triazole ring with a p-substituted phenyl or benzyl moiety, were synthesised and evaluated in …
Number of citations: 10 www.tandfonline.com
MM Siddiqui, AA Nagargoje, SV Akolkar… - Research on Chemical …, 2022 - Springer
A simple and efficient protocol has been developed for the synthesis of new1,2,3-triazole-2,3-dihydroquinazolin-4[1H]-one (DHQ) conjugates(6a−j) via ultrasound-assisted, solvent-free …
Number of citations: 5 link.springer.com
T Ismail, S Shafi, I Hyder, T Sidiq… - Archiv der …, 2015 - Wiley Online Library
A series of novel bis‐heterocycles encompassing isoxazolines and triazoles were synthesized through a novel one‐pot procedure that involves in situ generation of nitrile oxide and its 1…
Number of citations: 8 onlinelibrary.wiley.com

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